N-(4-chlorophenyl)-1-propyl-1H-benzimidazol-2-amine
Description
N-(4-chlorophenyl)-1-propyl-1H-benzimidazol-2-amine: is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the 4-chlorophenyl group and the propyl chain in this compound may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-propylbenzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c1-2-11-20-15-6-4-3-5-14(15)19-16(20)18-13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCQSFVZQCSWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-chlorophenyl)-1-propyl-1H-benzimidazol-2-amine typically begins with commercially available starting materials such as 4-chloroaniline, propylamine, and o-phenylenediamine.
Step 1 - Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole core. This reaction is usually carried out under acidic conditions, such as using hydrochloric acid or sulfuric acid as a catalyst.
Step 2 - Introduction of 4-Chlorophenyl Group: The next step involves the introduction of the 4-chlorophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the benzimidazole intermediate with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Step 3 - Propylation: The final step involves the alkylation of the benzimidazole intermediate with propylamine. This reaction is typically carried out under basic conditions, using a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of N-(4-chlorophenyl)-1-propyl-1H-benzimidazol-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-chlorophenyl)-1-propyl-1H-benzimidazol-2-amine can undergo oxidation reactions, particularly at the benzimidazole core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the 4-chlorophenyl group, converting it to a 4-aminophenyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group. Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: 4-aminophenyl derivatives.
Substitution: Substituted benzimidazole derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: N-(4-chlorophenyl)-1-propyl-1H-benzimidazol-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. It is also being investigated for its antiviral properties.
Medicine: N-(4-chlorophenyl)-1-propyl-1H-benzimidazol-2-amine is being studied for its potential anticancer activity. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-propyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential cellular components in bacteria and fungi.
Comparison with Similar Compounds
N-(4-chlorophenyl)-1H-benzimidazol-2-amine: Similar structure but lacks the propyl group.
N-(4-chlorophenyl)-1-methyl-1H-benzimidazol-2-amine: Similar structure but has a methyl group instead of a propyl group.
N-(4-chlorophenyl)-1-ethyl-1H-benzimidazol-2-amine: Similar structure but has an ethyl group instead of a propyl group.
Uniqueness: N-(4-chlorophenyl)-1-propyl-1H-benzimidazol-2-amine is unique due to the presence of the propyl group, which can influence its chemical and biological properties. The propyl group may enhance the compound’s lipophilicity, affecting its solubility and membrane permeability. This can result in improved bioavailability and efficacy in biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
